molecular formula C18H15NO4 B1223056 ethyl 3-(1-benzofuran-2-amido)benzoate

ethyl 3-(1-benzofuran-2-amido)benzoate

Cat. No.: B1223056
M. Wt: 309.3 g/mol
InChI Key: IANBWWKJDIHYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-(1-benzofuran-2-amido)benzoate is a complex organic compound that features a benzofuran ring, an amino group, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-benzofuran-2-amido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols, and various substituted benzofuran compounds.

Scientific Research Applications

ethyl 3-(1-benzofuran-2-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-(1-benzofuran-2-amido)benzoate is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-2-carbonylamino)benzoate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)13-7-5-8-14(10-13)19-17(20)16-11-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,20)

InChI Key

IANBWWKJDIHYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(1-benzofuran-2-amido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(1-benzofuran-2-amido)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(1-benzofuran-2-amido)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(1-benzofuran-2-amido)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(1-benzofuran-2-amido)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(1-benzofuran-2-amido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.